1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate
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Description
1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a pyrrolidine derivative that is synthesized through a specific method, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Enantioselective Synthesis
One study detailed an enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, demonstrating a highly efficient method for producing N-tert-butyl disubstituted pyrrolidines. This synthesis pathway achieved significant yields and enantiomeric excesses, showcasing the compound's utility in asymmetric synthesis and potential in creating pharmacologically active pyrrolidine derivatives (Chung et al., 2005).
Potential Antithrombin Activity
Another research application involves the asymmetric synthesis of pyrrolidine derivatives with antithrombin activity. Specifically, enantiomerically pure pyrrolidine derivatives were synthesized and evaluated through molecular docking studies, suggesting their potential as thrombin inhibitors. This highlights the compound's relevance in therapeutic research, particularly in the development of new anticoagulant drugs (Ayan et al., 2013).
Synthesis of N-Heterocyclic Compounds
Further extending its applicability, the compound has been implicated in the synthesis of N-heterocyclic compounds. A study described the one-pot synthesis of various N-heterocyclic compounds from cyclopropenethione derivatives, indicating the versatility of pyrrolidine derivatives in synthesizing complex heterocyclic structures. This process underscores the importance of such compounds in the synthesis of diverse organic molecules with potential biological activities (Matsumura et al., 2000).
Catalytic Applications
Additionally, pyrrolidine derivatives have been explored for their catalytic capabilities. A study on alkoxycarbonylation of alkenes presented a palladium catalyst system that includes pyrrolidine-based ligands. This system demonstrated high activity and selectivity in transforming alkenes into esters, showcasing the compound's role in facilitating industrially significant catalytic reactions (Dong et al., 2017).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-chlorosulfonylpyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO6S/c1-11(2,3)19-10(15)13-6-7(20(12,16)17)5-8(13)9(14)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQVKSAZJZUFKP-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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